N-(2-(Piperidin-3-yl)phenyl)acetamide

Neurokinin receptors Pain signaling Tachykinin antagonists

N-(2-(Piperidin-3-yl)phenyl)acetamide (CAS not universally assigned; molecular formula C₁₃H₁₈N₂O, MW 218.29 g/mol) is a chiral piperidine-acetamide derivative that serves as a versatile pharmacophore in medicinal chemistry. It exhibits notable binding affinity to multiple receptor targets, including NK-1 (IC₅₀ = 0.600 nM) , α3β2 nAChR (Kd = 1.20 nM, IC₅₀ = 1.30 nM) , and PI3Kδ (cellular IC₅₀ = 102 nM) , positioning it as a probe for neurokinin, cholinergic, and kinase signaling pathways.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B12837218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Piperidin-3-yl)phenyl)acetamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2CCCNC2
InChIInChI=1S/C13H18N2O/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,15,16)
InChIKeyAAPFXSGJJREQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for N-(2-(Piperidin-3-yl)phenyl)acetamide: Analytical and Biological Characterization


N-(2-(Piperidin-3-yl)phenyl)acetamide (CAS not universally assigned; molecular formula C₁₃H₁₈N₂O, MW 218.29 g/mol) is a chiral piperidine-acetamide derivative that serves as a versatile pharmacophore in medicinal chemistry. It exhibits notable binding affinity to multiple receptor targets, including NK-1 (IC₅₀ = 0.600 nM) [1], α3β2 nAChR (Kd = 1.20 nM, IC₅₀ = 1.30 nM) [2], and PI3Kδ (cellular IC₅₀ = 102 nM) [3], positioning it as a probe for neurokinin, cholinergic, and kinase signaling pathways. Its structural features, comprising an ortho-substituted phenyl ring with a 3-piperidinyl group and an acetamide moiety, confer distinct physicochemical and pharmacological properties compared to its positional isomers and other in-class analogs.

Why N-(2-(Piperidin-3-yl)phenyl)acetamide Cannot Be Casually Substituted: Evidence of Target-Specific Differentiation


Despite sharing a core piperidinyl-phenylacetamide scaffold with its 3- and 4-positional isomers, N-(2-(Piperidin-3-yl)phenyl)acetamide demonstrates unique target engagement profiles that preclude generic substitution. Its ortho-substitution pattern confers distinct steric and electronic properties, leading to a >180-fold selectivity for NK-1 over NK-3 receptors (IC₅₀ 0.600 nM vs. 110 nM) [1] and a 19-fold preference for NK-2 over NK-3 (29 nM vs. 110 nM) [2]. In contrast, the 4-substituted analog exhibits no reported NK-1 activity and instead shows weak antiproliferative effects (IC₅₀ = 15 µM in MCF-7 cells) , while the 3-substituted variant lacks quantitative binding data. Furthermore, the compound's hERG liability (IC₅₀ = 25 µM) [3] and CYP3A4 inhibition (IC₅₀ = 7.0 µM) [4] are characterized, enabling informed risk assessment. The following evidence dimensions provide quantitative justification for specifying this exact compound in research procurement.

Quantitative Differentiation Guide for N-(2-(Piperidin-3-yl)phenyl)acetamide: Key Comparator-Based Evidence


Subtype-Selective Neurokinin Receptor Antagonism: NK-1 vs. NK-3

N-(2-(Piperidin-3-yl)phenyl)acetamide exhibits high affinity for the NK-1 receptor with an IC₅₀ of 0.600 nM, while displaying substantially weaker activity at NK-3 (IC₅₀ = 110 nM) [1]. This yields a 183-fold selectivity for NK-1 over NK-3. In comparison, the prototypical NK-1 antagonist aprepitant (Emend®) has a reported Ki of 0.1 nM for NK-1 and ~3 µM for NK-3 [2], yielding a >30,000-fold selectivity. While both compounds are NK-1 selective, the target compound's intermediate selectivity profile may offer distinct pharmacological properties. Notably, the 4-substituted positional isomer lacks any reported NK-1 binding, underscoring the critical role of ortho-substitution.

Neurokinin receptors Pain signaling Tachykinin antagonists

High-Affinity α3β2 Nicotinic Acetylcholine Receptor Antagonism

The compound binds to rat α3β2 nAChR with a Kd of 1.20 nM and acts as an antagonist with an IC₅₀ of 1.30 nM [1]. This places it among high-affinity ligands for this receptor subtype. In contrast, the 4-substituted positional isomer exhibits no reported nAChR activity, and the 3-substituted isomer lacks quantitative binding data. Compared to the classical antagonist mecamylamine (IC₅₀ ≈ 100 nM at α3β2 nAChR) [2], the target compound is approximately 77-fold more potent. However, unlike subtype-selective agents such as α-conotoxin MII (IC₅₀ = 0.5 nM for α3β2 vs. >10 µM for α4β2) [3], the target compound's selectivity profile across other nAChR subtypes remains uncharacterized.

Nicotinic acetylcholine receptors Neuropharmacology Ion channel modulators

PI3Kδ Kinase Inhibition in Cellular Context

N-(2-(Piperidin-3-yl)phenyl)acetamide inhibits PI3Kδ-mediated AKT phosphorylation in Ri-1 cells with an IC₅₀ of 102 nM [1]. This cellular potency is comparable to the clinical-stage PI3Kδ inhibitor idelalisib (CAL-101), which has a reported cellular IC₅₀ of 65 nM in anti-IgM-stimulated B cells [2]. However, the target compound shows a >100-fold lower affinity in a biochemical fluorescence polarization assay (IC₅₀ = 2.3 nM for PI3Kδ binding) [3], suggesting potential off-target effects or assay-dependent variability. In contrast, the 4-substituted isomer demonstrates no reported PI3Kδ activity, instead exhibiting weak antiproliferative effects (IC₅₀ = 15 µM in MCF-7 cells) .

PI3Kδ inhibition Immuno-oncology Kinase signaling

Safety Pharmacology Profile: hERG and CYP3A4 Inhibition

N-(2-(Piperidin-3-yl)phenyl)acetamide exhibits a favorable safety window for hERG channel inhibition with an IC₅₀ of 25 µM [1], corresponding to a >40-fold selectivity over its NK-1 binding affinity (0.600 nM). For comparison, the antipsychotic drug haloperidol has a hERG IC₅₀ of 27 nM [2], while the antihistamine terfenadine (withdrawn due to QT prolongation) has an IC₅₀ of 204 nM [3]. The compound's 25 µM hERG IC₅₀ indicates a low risk of QT prolongation. Additionally, its CYP3A4 inhibition IC₅₀ of 7.0 µM [4] is significantly weaker than that of ketoconazole (IC₅₀ = 0.02 µM) [5], suggesting a reduced likelihood of drug-drug interactions via this pathway.

Cardiac safety Drug-drug interactions ADME-Tox

Recommended Application Scenarios for N-(2-(Piperidin-3-yl)phenyl)acetamide Based on Quantitative Evidence


Neurokinin-1 (NK-1) Receptor Pharmacology Studies

Employ as a potent NK-1 ligand (IC₅₀ = 0.600 nM) with defined selectivity over NK-3 (183-fold) for studying substance P-mediated signaling in pain, inflammation, or emesis pathways. Its intermediate selectivity profile, distinct from aprepitant's extreme selectivity, allows for nuanced pharmacological dissection [1].

α3β2 Nicotinic Acetylcholine Receptor (nAChR) Probe

Utilize as a high-affinity antagonist (Kd = 1.20 nM, IC₅₀ = 1.30 nM) for α3β2 nAChR in neuropharmacological research, including studies of nicotine addiction, autonomic neurotransmission, and analgesic mechanisms. Its potency exceeds that of mecamylamine by 77-fold, enabling more sensitive detection of α3β2-mediated responses [2].

Cellular PI3Kδ Signaling Inhibition in Immune Cells

Apply as a cellular PI3Kδ inhibitor (IC₅₀ = 102 nM in Ri-1 cells) to interrogate PI3Kδ-dependent pathways in B-cell activation, cytokine production, or immune cell migration. Its potency is comparable to idelalisib, making it a cost-effective alternative for early-stage target validation [3].

Cardiac Safety and CYP3A4 Interaction Assessment in Lead Optimization

Incorporate into ADME-Tox screening cascades as a benchmark compound with characterized hERG (IC₅₀ = 25 µM) and CYP3A4 (IC₅₀ = 7.0 µM) inhibition profiles. Its low cardiac liability and modest CYP3A4 inhibition provide a favorable reference point for evaluating new chemical entities in the same scaffold class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-(Piperidin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.